9-Fold Superior Antiviral Potency of the 2,3,4-Regioisomer Over the 3,4,5-Regioisomer Against West Nile Virus
In a direct head-to-head comparison of matched bis-benzamide analogs, the 2,3,4-trihydroxybenzamide regioisomer demonstrated a 9.2-fold greater antiviral potency against West Nile virus (WNV) in Vero cells compared to its 3,4,5-trihydroxybenzamide counterpart. The EC50 of the 2,3,4-analog was 0.24 µM, while the 3,4,5-analog exhibited an EC50 of 2.2 µM. This trend was also observed in SH-SY5Y neuronal cells, where the EC50 values were 1.9 µM and 2.2 µM, respectively. The enhanced activity is attributed to the specific 2,3,4-hydroxyl arrangement, which more effectively inhibits ceramide desaturase (Des1), a key enzyme in the sphingolipid metabolism pathway essential for flavivirus replication [1].
| Evidence Dimension | Antiviral potency against West Nile virus (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.24 µM (Vero cells); 1.9 µM (SH-SY5Y cells) |
| Comparator Or Baseline | Matched bis-amide with 3,4,5-trihydroxybenzamide core: EC50 = 2.2 µM (Vero cells); 2.2 µM (SH-SY5Y cells) |
| Quantified Difference | 9.2-fold lower EC50 (0.24 µM vs. 2.2 µM) in Vero cells; 1.2-fold lower in SH-SY5Y cells |
| Conditions | WNV infection assay; Vero and SH-SY5Y cell lines; compound treatment; EC50 determined by viral titer reduction. |
Why This Matters
This quantifiable, regioisomer-specific potency advantage directly informs procurement decisions for antiviral research focused on flaviviruses, where the 2,3,4-substitution pattern is a critical determinant of activity.
- [1] Jiménez de Oya, N., et al. (2020). Targeting flavivirus infection by modulating sphingolipid metabolism. European Journal of Medicinal Chemistry, 207, 112609. View Source
